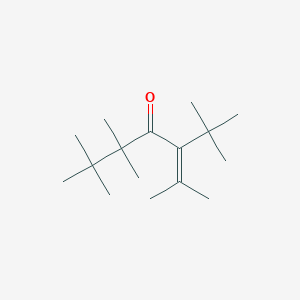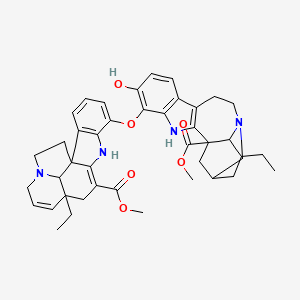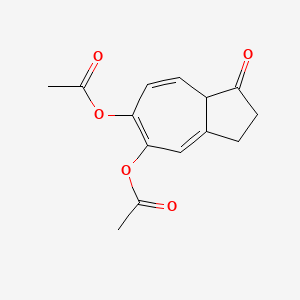![molecular formula C17H17Br2NO2 B14364354 N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide CAS No. 90593-36-5](/img/no-structure.png)
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide is an organic compound characterized by its unique structure, which includes bromine atoms, an isopropyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide typically involves multiple steps, starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The isopropyl group is introduced through an etherification reaction, where isopropyl alcohol reacts with the phenol derivative in the presence of an acid catalyst. The final step involves the formation of the benzamide moiety through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Debrominated derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the study of biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and isopropyl group play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromophenol: Shares the dibromo substitution pattern but lacks the isopropyl and benzamide groups.
2-Methylbenzamide: Contains the benzamide moiety but lacks the bromine and isopropyl groups.
N-(2-Bromo-4-methylphenyl)benzamide: Similar structure but with only one bromine atom and a different substitution pattern.
Uniqueness
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide is unique due to its combination of bromine atoms, isopropyl group, and benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
| 90593-36-5 | |
Fórmula molecular |
C17H17Br2NO2 |
Peso molecular |
427.1 g/mol |
Nombre IUPAC |
N-(2,4-dibromo-5-propan-2-yloxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-10(2)22-16-9-15(13(18)8-14(16)19)20-17(21)12-7-5-4-6-11(12)3/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
HKMLZGPELVICLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Br)Br)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)




![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)

